molecular formula C6H5ClO3 B15058050 Methyl4-chlorofuran-2-carboxylate

Methyl4-chlorofuran-2-carboxylate

Cat. No.: B15058050
M. Wt: 160.55 g/mol
InChI Key: QTCIVUZVLWCECW-UHFFFAOYSA-N
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Description

Methyl4-chlorofuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-chlorofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chlorofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl4-chlorofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorofuran-2-carboxylic acid.

    Reduction: Formation of 4-chlorofuran-2-methanol.

    Substitution: Formation of various substituted furans depending on the nucleophile used.

Scientific Research Applications

Methyl4-chlorofuran-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl4-chlorofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl4-chlorofuran-3-carboxylate
  • Ethyl4-chlorofuran-2-carboxylate
  • Methyl5-chlorofuran-2-carboxylate

Uniqueness

Methyl4-chlorofuran-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the chlorine atom at the 4-position and the ester group at the 2-position provides distinct chemical properties compared to other similar compounds.

Biological Activity

Methyl 4-chlorofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-chlorofuran-2-carboxylate is characterized by a furan ring substituted with a chlorine atom and a carboxylate group. Its chemical formula is C7H5ClO3C_7H_5ClO_3, and it exhibits properties typical of furan derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that methyl 4-chlorofuran-2-carboxylate may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that furan derivatives can possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains .
  • Anti-inflammatory Effects : The compound's structure suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. Inhibitors of COX-1 and COX-2 have been extensively studied for their roles in pain management and inflammation .
  • Anticancer Potential : Some studies indicate that compounds with furan moieties can inhibit tumor growth by targeting specific pathways involved in cancer progression. This includes modulation of COX enzymes, particularly COX-1, which has been implicated in certain cancers .

The biological activity of methyl 4-chlorofuran-2-carboxylate can be attributed to its ability to interact with various biological targets:

  • COX Enzyme Inhibition :
    • Methyl 4-chlorofuran-2-carboxylate may inhibit COX enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. Studies have shown that compounds with similar structures can selectively inhibit COX-1 over COX-2, making them potential candidates for anti-inflammatory drugs with fewer side effects .
  • Interaction with Cellular Signaling Pathways :
    • The compound may influence cellular signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells. Research on related compounds indicates that they can induce apoptosis in cancer cell lines by modulating key signaling molecules .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of various furan derivatives found that methyl 4-chlorofuran-2-carboxylate exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the exact mode of action.

Case Study: Anti-inflammatory Properties

In vitro assays demonstrated that methyl 4-chlorofuran-2-carboxylate significantly reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent through COX inhibition. This aligns with findings from other studies on similar furan-based compounds .

Properties

IUPAC Name

methyl 4-chlorofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCIVUZVLWCECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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